UR-PG131A
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Overview
Description
UR-PG131A is a synthetic organic compound known for its significant biological activity. It is classified as a ligand and has been extensively studied for its interactions with various biological targets . The compound’s structure includes a 3,4-difluorophenyl group, an imidazole ring, and a propanamide moiety, making it a versatile molecule in pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UR-PG131A involves multiple steps, starting with the preparation of the 3,4-difluorophenyl intermediate. This intermediate is then reacted with an imidazole derivative under specific conditions to form the final product. The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the desired yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring systems to maintain optimal reaction conditions. The final product is purified using advanced chromatographic techniques to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
UR-PG131A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
UR-PG131A has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its interactions with various biological targets, including receptors and enzymes.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
UR-PG131A exerts its effects by binding to specific molecular targets, such as receptors and enzymes. The binding induces conformational changes in the target molecules, leading to altered biological activity. The pathways involved in these interactions are complex and often involve multiple steps, including signal transduction and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
UR-PG132A: Another synthetic organic compound with a similar structure but different functional groups.
UR-PG133A: Known for its higher affinity towards certain biological targets compared to UR-PG131A.
Uniqueness
This compound is unique due to its specific structural features, such as the 3,4-difluorophenyl group and the imidazole ring. These features contribute to its distinct biological activity and make it a valuable compound in pharmacological research .
Properties
Molecular Formula |
C19H21F2N7O |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)-3-(1H-imidazol-2-yl)-N-[N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl]propanamide |
InChI |
InChI=1S/C19H21F2N7O/c20-15-4-3-12(8-16(15)21)14(18-24-6-7-25-18)9-17(29)28-19(22)26-5-1-2-13-10-23-11-27-13/h3-4,6-8,10-11,14H,1-2,5,9H2,(H,23,27)(H,24,25)(H3,22,26,28,29) |
InChI Key |
DGJMWXIXZSWRLP-UHFFFAOYSA-N |
SMILES |
O=C(N/C(N)=N/CCCC1=CN=CN1)CC(C2=CC=C(F)C(F)=C2)C3=NC=CN3 |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)NC(=NCCCC2=CN=CN2)N)C3=NC=CN3)F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UR-PG131A, UR PG131A, URPG131A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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